molecular formula C18H16N2O3S B284101 4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester

4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester

Número de catálogo B284101
Peso molecular: 340.4 g/mol
Clave InChI: WYBPGEUMHAQHPP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester, also known as MCC950, is a small molecule inhibitor that targets the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by triggering the production of pro-inflammatory cytokines in response to various stimuli. MCC950 has shown promising results in preclinical studies as a potential therapeutic agent for a range of inflammatory diseases, including gout, type 2 diabetes, multiple sclerosis, and Alzheimer's disease.

Mecanismo De Acción

4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester targets the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune response by triggering the production of pro-inflammatory cytokines in response to various stimuli. 4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester specifically targets the ATPase domain of the NLRP3 protein, which is required for the activation of the inflammasome. By inhibiting the NLRP3 inflammasome, 4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester reduces the production of pro-inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects
4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester has been shown to have a range of biochemical and physiological effects in preclinical studies. In animal models of gout, 4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester has been shown to reduce serum uric acid levels and joint damage, as well as inhibit the production of pro-inflammatory cytokines. In type 2 diabetes, 4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester has been shown to improve insulin sensitivity and reduce inflammation in adipose tissue. In multiple sclerosis, 4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester has been shown to reduce neuroinflammation and improve clinical outcomes. In Alzheimer's disease, 4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester has been shown to reduce neuroinflammation and improve cognitive function.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester in lab experiments is its specificity for the NLRP3 inflammasome. This allows researchers to selectively target the inflammasome without affecting other parts of the immune system. Another advantage is that 4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester is a small molecule inhibitor, which makes it easier to administer and study than larger protein-based inhibitors. One limitation of using 4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester in lab experiments is that it is not yet approved for clinical use, which means that its safety and efficacy in humans are not yet fully established.

Direcciones Futuras

There are several future directions for research on 4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester. One area of research is to further elucidate the mechanism of action of 4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester and its effects on the NLRP3 inflammasome. Another area of research is to investigate the potential therapeutic applications of 4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester in other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, researchers may explore the potential of combining 4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester with other anti-inflammatory agents to enhance its efficacy. Finally, clinical trials are needed to establish the safety and efficacy of 4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester in humans.

Métodos De Síntesis

4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester was first synthesized by researchers at the University of Queensland in Australia in 2015. The synthesis method involves several steps, including the reaction of 4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then coupled with 3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide to form the intermediate product. The final step involves esterification of the intermediate product with methanol to yield 4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester.

Aplicaciones Científicas De Investigación

4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester has been extensively studied in preclinical models of various inflammatory diseases, including gout, type 2 diabetes, multiple sclerosis, and Alzheimer's disease. In animal models of gout, 4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester has been shown to reduce inflammation and joint damage by inhibiting the NLRP3 inflammasome. In type 2 diabetes, 4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester has been shown to improve insulin sensitivity and reduce inflammation in adipose tissue. In multiple sclerosis, 4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester has been shown to reduce neuroinflammation and improve clinical outcomes. In Alzheimer's disease, 4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester has been shown to reduce neuroinflammation and improve cognitive function.

Propiedades

Fórmula molecular

C18H16N2O3S

Peso molecular

340.4 g/mol

Nombre IUPAC

[2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 4-methylbenzoate

InChI

InChI=1S/C18H16N2O3S/c1-11-5-7-12(8-6-11)18(22)23-10-16(21)20-17-14(9-19)13-3-2-4-15(13)24-17/h5-8H,2-4,10H2,1H3,(H,20,21)

Clave InChI

WYBPGEUMHAQHPP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)OCC(=O)NC2=C(C3=C(S2)CCC3)C#N

SMILES canónico

CC1=CC=C(C=C1)C(=O)OCC(=O)NC2=C(C3=C(S2)CCC3)C#N

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.